N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide is a synthetic benzimidazole-thioacetamide derivative characterized by:
- A 5-methyl-substituted benzimidazole core, which enhances metabolic stability and hydrophobic interactions in biological systems.
- A thioether linkage connecting the benzimidazole to an acetamide group, a motif known to improve binding affinity in enzyme inhibition studies .
- A tertiary butyl group substituted with a cyano (-CN) at the N-position of the acetamide, which introduces steric bulk and electronic effects that may influence solubility and target engagement .
Properties
Molecular Formula |
C16H20N4OS |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H20N4OS/c1-10(2)16(4,9-17)20-14(21)8-22-15-18-12-6-5-11(3)7-13(12)19-15/h5-7,10H,8H2,1-4H3,(H,18,19)(H,20,21) |
InChI Key |
LGDWOUUXGKVPJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated imidazoles, nitroimidazoles.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and cyano group. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural features of analogous benzimidazole-thioacetamide derivatives
Key Observations :
Key Observations :
- The target compound likely requires K₂CO₃-mediated coupling in acetone (common for benzimidazole-thioacetamides) , similar to compound .
- Halogenated aryl substituents (e.g., in ) are synthesized via direct amidation, whereas bulky groups like cyano-tertiary butyl may necessitate optimized reaction conditions.
Table 3: Reported bioactivities of analogous compounds
Key Observations :
- Electron-withdrawing groups (e.g., chloro, fluoro in ) enhance anticancer activity, while methoxy or methyl groups (e.g., in ) correlate with antibacterial effects.
- The target compound’s cyano group may confer dual activity, as cyano derivatives are known to inhibit both microbial growth and cancer cell proliferation .
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 329.46 g/mol
Structural Features
The compound features a cyano group, a benzimidazole moiety, and an acetamide structure, which are known to contribute to its biological activity. The presence of sulfur in the thioacetamide group may enhance its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of related benzimidazole compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values as low as 0.85 μM against NCI-H358 cells, demonstrating strong antitumor activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | A549 | 6.75 ± 0.19 |
| 6 | HCC827 | 5.13 ± 0.97 |
| 8 | NCI-H358 | 4.01 ± 0.95 |
These findings suggest that modifications to the benzimidazole structure can significantly enhance cytotoxicity.
Antimicrobial Activity
In addition to its antitumor properties, compounds with similar structures have been investigated for their antimicrobial activity. Research indicates that certain derivatives possess efficacy against bacterial strains, making them potential candidates for antibiotic development .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation.
- Receptor Modulation : It could bind to receptors involved in cell signaling pathways, altering cellular responses.
Safety and Toxicity
While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary studies suggest that while it exhibits cytotoxic effects on cancer cells, it also affects normal lung fibroblast cells (MRC-5), indicating a need for further optimization to reduce potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
